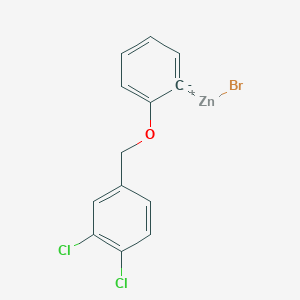![molecular formula C12H23ClN2O2 B14892798 cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride](/img/structure/B14892798.png)
cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(Boc-amino)-6-azaspiro[3.4]octane hydrochloride: is a spirocyclic compound that has gained attention in the field of organic chemistry due to its unique structure and potential applications. The compound features a spiro[3.4]octane core with a tert-butyloxycarbonyl (Boc) protected amino group and a hydrochloride salt form. This structure provides a versatile scaffold for various chemical transformations and applications in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Boc-amino)-6-azaspiro[3.4]octane hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate starting materials. For instance, a common method involves the reaction of a suitable amine with a cyclic ketone or aldehyde under acidic or basic conditions to form the spirocyclic structure.
Boc Protection: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures the amino group is protected during subsequent reactions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of trans-2-(Boc-amino)-6-azaspiro[3.4]octane hydrochloride follows similar synthetic routes but may involve optimization for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions:
Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization.
Oxidation and Reduction Reactions: The spirocyclic core can be subjected to oxidation or reduction reactions to modify the ring structure or introduce additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted derivatives, while deprotection reactions yield the free amine.
科学研究应用
Chemistry:
Building Block for Synthesis: The compound serves as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and natural products.
Ligand Design: It is used in the design of ligands for catalysis and coordination chemistry.
Biology:
Drug Discovery: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly in the field of oncology and infectious diseases.
Bioconjugation: It is used in bioconjugation reactions to attach bioactive molecules to proteins or other biomolecules.
Medicine:
Therapeutic Agents: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry:
Material Science: The compound is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of trans-2-(Boc-amino)-6-azaspiro[3.4]octane hydrochloride depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. Additionally, the Boc-protected amino group can be deprotected to reveal a reactive amine, which can form covalent bonds with target molecules, thereby modulating their activity.
相似化合物的比较
- trans-2-(Boc-amino)-6-azaspiro[3.4]octane
- cis-2-(Boc-amino)-6-azaspiro[3.4]octane
- trans-2-(Boc-amino)-5-azaspiro[3.4]octane
Comparison:
- Structural Differences: The primary difference between these compounds lies in the configuration of the spirocyclic core and the position of the Boc-protected amino group. These structural variations can significantly impact the compound’s reactivity and biological activity.
- Unique Properties: trans-2-(Boc-amino)-6-azaspiro[3.4]octane hydrochloride is unique due to its specific spirocyclic configuration, which provides a distinct three-dimensional shape that can enhance its interactions with biological targets. This uniqueness makes it a valuable scaffold for drug discovery and other applications.
属性
分子式 |
C12H23ClN2O2 |
|---|---|
分子量 |
262.77 g/mol |
IUPAC 名称 |
6-azaspiro[3.4]octan-2-yl N-tert-butylcarbamate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)14-10(15)16-9-6-12(7-9)4-5-13-8-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H |
InChI 键 |
WSOQHZYDUAGKRN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC(=O)OC1CC2(C1)CCNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


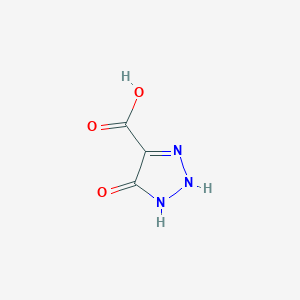
![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
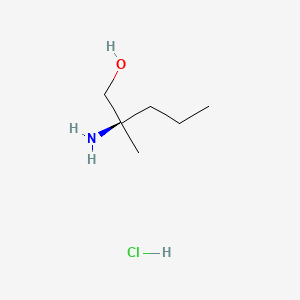
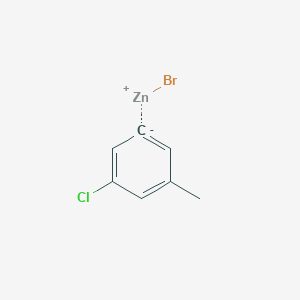
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
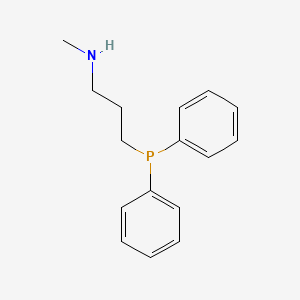
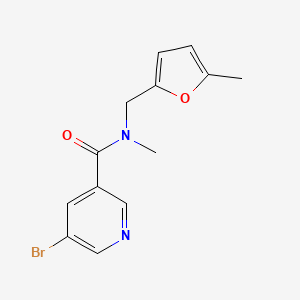
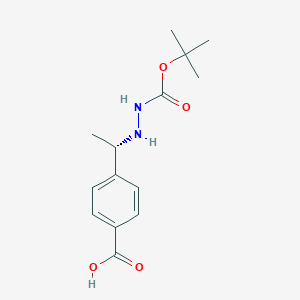
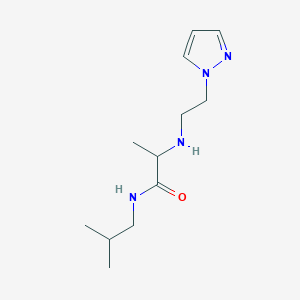
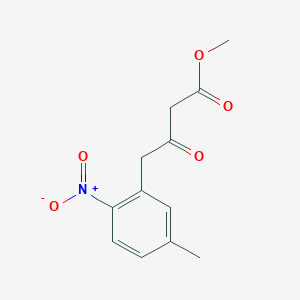
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
![n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide](/img/structure/B14892777.png)

